

# A network meta-analysis of clofexamide and 21 other antidepressants

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to 21 Antidepressants and an Overview of Clofexamide

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 21 common antidepressants based on a landmark network meta-analysis. Additionally, it includes available information on **clofexamide**, an antidepressant that is no longer marketed.

# Part 1: Network Meta-Analysis of 21 Antidepressants

The data presented below is from the systematic review and network meta-analysis by Cipriani et al. (2018), which compared the efficacy and acceptability of 21 antidepressants for the acute treatment of major depressive disorder in adults.[1][2] It is important to note that **clofexamide** was not included in this analysis.

# **Data Presentation: Efficacy and Acceptability**

The primary outcomes in this network meta-analysis were efficacy, measured as the response rate (the proportion of patients with a 50% or greater improvement on a depression scale), and acceptability, measured as the all-cause discontinuation rate.[2][3] The results are presented as odds ratios (ORs) with 95% credible intervals (CrIs) compared to placebo.[1]



| Antidepressant  | Efficacy (OR vs. Placebo,<br>95% Crl) | Acceptability (OR vs.<br>Placebo, 95% Crl) |
|-----------------|---------------------------------------|--------------------------------------------|
| Agomelatine     | 1.70 (1.44-1.99)                      | 0.84 (0.72-0.97)                           |
| Amitriptyline   | 2.13 (1.89-2.41)                      | 1.10 (0.95-1.28)                           |
| Bupropion       | 1.58 (1.33-1.88)                      | 0.96 (0.83-1.11)                           |
| Citalopram      | 1.52 (1.33-1.74)                      | 0.92 (0.83-1.02)                           |
| Clomipramine    | 1.83 (1.49-2.25)                      | 1.30 (1.01-1.68)                           |
| Desvenlafaxine  | 1.62 (1.36-1.93)                      | 1.05 (0.90-1.23)                           |
| Duloxetine      | 1.85 (1.63-2.10)                      | 1.16 (1.03-1.31)                           |
| Escitalopram    | 1.86 (1.65-2.10)                      | 0.90 (0.80-1.01)                           |
| Fluoxetine      | 1.52 (1.36-1.70)                      | 0.88 (0.80-0.96)                           |
| Fluvoxamine     | 1.63 (1.36-1.95)                      | 1.15 (0.98-1.35)                           |
| Levomilnacipran | 1.59 (1.26-2.01)                      | 1.17 (0.96-1.43)                           |
| Milnacipran     | 1.54 (1.21-1.96)                      | 1.05 (0.85-1.31)                           |
| Mirtazapine     | 1.89 (1.66-2.16)                      | 0.98 (0.86-1.13)                           |
| Nefazodone      | 1.56 (1.23-1.97)                      | 1.00 (0.80-1.25)                           |
| Paroxetine      | 1.85 (1.66-2.07)                      | 1.04 (0.94-1.16)                           |
| Reboxetine      | 1.37 (1.16-1.63)                      | 1.13 (0.96-1.34)                           |
| Sertraline      | 1.67 (1.49-1.87)                      | 0.95 (0.86-1.05)                           |
| Trazodone       | 1.51 (1.27-1.80)                      | 1.14 (0.95-1.36)                           |
| Venlafaxine     | 1.85 (1.65-2.08)                      | 1.09 (0.98-1.21)                           |
| Vilazodone      | 1.57 (1.28-1.93)                      | 1.08 (0.91-1.29)                           |
| Vortioxetine    | 1.78 (1.53-2.07)                      | 0.95 (0.82-1.10)                           |

Data sourced from Cipriani et al., The Lancet, 2018.[1]



In head-to-head comparisons, agomelatine, amitriptyline, escitalopram, mirtazapine, paroxetine, venlafaxine, and vortioxetine were more effective than other antidepressants. For acceptability, agomelatine, citalopram, escitalopram, fluoxetine, sertraline, and vortioxetine were more tolerable than other antidepressants.[1]

# **Experimental Protocols**

The network meta-analysis by Cipriani et al. (2018) was conducted based on a pre-registered protocol (PROSPERO, number CRD42012002291).[1]

- Search Strategy: The researchers searched the Cochrane Central Register of Controlled Trials, CINAHL, Embase, LILACS database, MEDLINE, MEDLINE In-Process, PsycINFO, regulatory agency websites, and international trial registries for both published and unpublished double-blind, randomized controlled trials up to January 8, 2016.[1]
- Inclusion Criteria: The analysis included placebo-controlled and head-to-head trials of the 21 listed antidepressants for the acute treatment of adults (≥18 years old) with a primary diagnosis of major depressive disorder according to standard diagnostic criteria.[1][4]
- Exclusion Criteria: Quasi-randomized trials, incomplete trials, and trials with 20% or more of participants with bipolar disorder, psychotic depression, treatment-resistant depression, or a serious concomitant medical illness were excluded.[1]
- Data Extraction: Data were extracted following a predefined hierarchy. Group-level data was used for the network meta-analysis.[1]
- Outcomes: The primary outcomes were efficacy (response rate) and acceptability (all-cause discontinuation).[1][2]
- Risk of Bias Assessment: The risk of bias of the included studies was assessed using the Cochrane Handbook for Systematic Reviews of Interventions.[1] Of the 522 trials, 9% were rated as high risk of bias, 73% as moderate, and 18% as low.[1][5]
- Statistical Analysis: A random-effects network meta-analysis was performed to estimate summary odds ratios (ORs).[1]

## **Mandatory Visualizations**





Click to download full resolution via product page

PRISMA flow diagram of the study selection process. Network of comparisons for the 21 antidepressants and placebo.

### Part 2: Clofexamide Overview

**Clofexamide** is an antidepressant that was a component of the combination drug clofezone, which also contained the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone.[6] Clofezone was used for joint and muscular pain but is no longer on the market.[6] Due to its discontinuation, **clofexamide** has not been included in recent large-scale comparative studies of antidepressants.

#### **Mechanism of Action**

The precise mechanism of action of **clofexamide** as an antidepressant is not as well-characterized as modern antidepressants. Some sources suggest that its anxiolytic and calming effects may be due to its modulation of the GABAergic system.[7] By enhancing the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, **clofexamide** may reduce neuronal excitability.[7]





Click to download full resolution via product page

Postulated signaling pathway for **clofexamide**'s mechanism of action.

In summary, while robust comparative data exists for 21 modern antidepressants, information on **clofexamide** is limited due to its discontinuation. The provided data and visualizations offer a comprehensive overview for research and drug development professionals based on the best available evidence.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. Comparison of 21 Antidepressants PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. journalofpsychiatryreform.com [journalofpsychiatryreform.com]
- 6. Clofexamide Wikipedia [en.wikipedia.org]
- 7. What is Clofexamide used for? [synapse.patsnap.com]
- To cite this document: BenchChem. [A network meta-analysis of clofexamide and 21 other antidepressants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669203#a-network-meta-analysis-of-clofexamide-and-21-other-antidepressants]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com